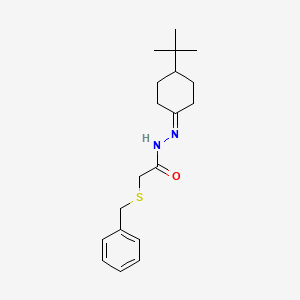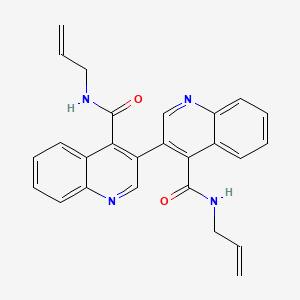
N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea, also known as FPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPTU belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea is not well understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. In cancer cells, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the activity of certain enzymes that are required for cell growth and division. Inflammation is also believed to be inhibited by N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea through the suppression of specific signaling pathways in cells.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit the migration and invasion of cancer cells. Inflammation is believed to be inhibited by N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea through the suppression of specific cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea in lab experiments include its potent biological activity, its relatively simple synthesis, and its diverse applications in various fields. However, the limitations of using N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea. One potential direction is the development of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea-based drugs for the treatment of cancer and inflammation. Another potential direction is the synthesis of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea-based materials for various applications, including catalysis and sensing. Further studies are also needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea and its potential toxicity in vivo.
In conclusion, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea in various fields.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea can be achieved through various methods, including the reaction of 2-fluoroaniline with 3-methoxypropyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then subjected to a series of purification steps to obtain pure N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been shown to have herbicidal activity against various weeds. In material science, N-(2-fluorophenyl)-N'-(3-methoxypropyl)thiourea has been used as a precursor for the synthesis of various metal complexes.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2OS/c1-15-8-4-7-13-11(16)14-10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLQOUFXJJLDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(3-methoxypropyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)



![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)
![methyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5171102.png)
![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)